3-Bromoisoindolino[2',1'-1,2]imidazo[5,4-b]pyridine
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Overview
Description
3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine is a complex heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine moiety. The presence of a bromine atom adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with suitable electrophiles, followed by cyclization and bromination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for the efficient production of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine .
Chemical Reactions Analysis
Types of Reactions
3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Recognized for its structural similarity and potential therapeutic properties.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with diverse biological activities.
Uniqueness
3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C13H8BrN3 |
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Molecular Weight |
286.13 g/mol |
IUPAC Name |
5-bromo-1,3,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8BrN3/c14-9-5-11-13(15-6-9)17-7-8-3-1-2-4-10(8)12(17)16-11/h1-6H,7H2 |
InChI Key |
JTWQEFKLDFPXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=C(N31)N=CC(=C4)Br |
Origin of Product |
United States |
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